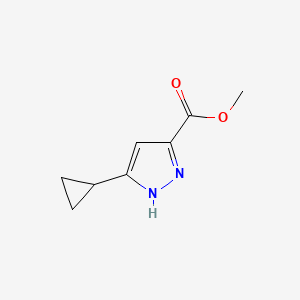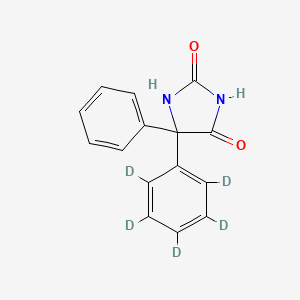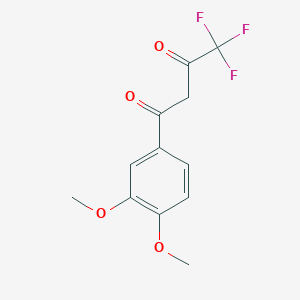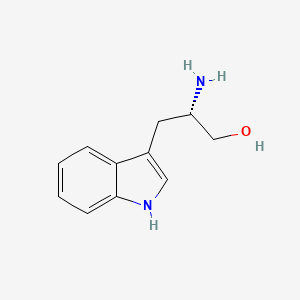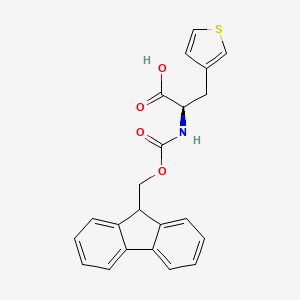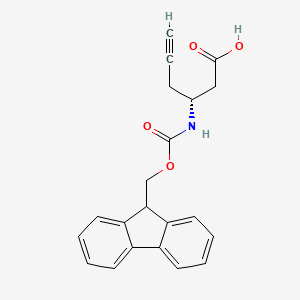
Fmoc-(R)-3-氨基-5-己炔酸
描述
Fmoc-(R)-3-Amino-5-hexynoic acid is a derivative of amino acids that is modified with the Fmoc (9-fluorenylmethoxycarbonyl) protective group. This modification is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild basic conditions. While the specific compound Fmoc-(R)-3-Amino-5-hexynoic acid is not directly mentioned in the provided papers, the general class of Fmoc-protected amino acids is well-represented and is crucial for the synthesis of peptides and the development of functional materials .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino acid's amine function. For example, the large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid was achieved via asymmetric alkylation, demonstrating the feasibility of producing Fmoc-protected amino acids on a large scale for applications in protein engineering and drug design . Similarly, the synthesis of other Fmoc-protected amino acids, such as N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine and 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, involves multiple steps, including protection and deprotection strategies, to yield the desired products .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which imparts certain physical and chemical properties to the molecule. The Fmoc group itself is aromatic and hydrophobic, which can influence the self-assembly and interaction of these molecules . The crystal structure of Fmoc-protected amino acids, such as N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, has been studied to understand the noncovalent interactions and supramolecular features that are important for the development of novel materials and therapeutics .
Chemical Reactions Analysis
Fmoc-protected amino acids are used in peptide synthesis, where they undergo chemical reactions to form peptide bonds. The Fmoc group is stable under the conditions used for peptide bond formation but can be removed selectively in the presence of a base to expose the free amine for subsequent coupling reactions. For instance, Fmoc amino acid chlorides have been utilized in the solid-phase synthesis of peptides, demonstrating their utility in the efficient synthesis of complex peptide structures . The azide derivatives of Fmoc amino acids have also been synthesized and used as coupling agents in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids are influenced by the Fmoc group. These compounds are typically solid at room temperature and possess good stability, which is essential for their use in peptide synthesis. The Fmoc group's hydrophobicity and aromaticity contribute to the self-assembly properties of these molecules, which can be harnessed for the fabrication of functional materials . The stability of Fmoc amino acid azides and their crystalline nature make them suitable for long-term storage and use in aqueous environments during peptide synthesis .
科学研究应用
1. Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids
- Application Summary: This study aimed to create supramolecular gels using FMOC–amino acids as low molecular weight gelators . These gels have been widely studied due to their non-covalent interactions and the absence of other necessary components for the cross-linking processes .
- Methods of Application: The stability of the new structures was evaluated by the vial inversion test, while FTIR spectra put into evidence the interaction between the compounds . SEM microscopy was used to obtain the visual insight into the morphology of the physical hydrogel network while DLS measurements highlighted the sol-gel transition .
- Results or Outcomes: The gel-like structure is evidenced by viscoelastic parameters in oscillatory shear conditions . The molecular arrangement of gels was determined by circular dichroism, fluorescence and UV-Vis spectroscopy .
2. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides
- Application Summary: This research synthesized six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The Fmoc-K3 hydrogel acts as potential material for tissue engineering .
- Methods of Application: The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques . Data were acquired after a preliminary parameter evaluation, identified via dynamic oscillation strain sweep (at a frequency of 1 Hz), and dynamic frequency sweep (at 0.1% strain) for all the gels .
- Results or Outcomes: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), fully supports cell adhesion, survival, and duplication .
3. Fmoc Solid Phase Peptide Synthesis
- Application Summary: This study discusses the use of Fmoc-amino acids in solid phase peptide synthesis . This method is widely used for the synthesis of peptides, which are important in biological and medicinal research .
- Methods of Application: The Fmoc-amino acid is attached to a solid support, and the peptide chain is assembled by successive cycles of deprotection and coupling .
- Results or Outcomes: The study provides a comprehensive overview of the mechanisms involved in Fmoc solid phase peptide synthesis .
4. Active Pharmaceutical Intermediate
- Application Summary: Fmoc-®-3-Amino-5-hexynoic acid is used as an active pharmaceutical intermediate . It plays a crucial role in the production of various pharmaceutical products .
- Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical product being produced .
- Results or Outcomes: The use of Fmoc-®-3-Amino-5-hexynoic acid as an active pharmaceutical intermediate contributes to the effectiveness of the final pharmaceutical product .
5. Fmoc Solid Phase Peptide Synthesis
- Application Summary: Fmoc-amino acids, including Fmoc-®-3-Amino-5-hexynoic acid, are used in solid phase peptide synthesis . This method is widely used for the synthesis of peptides, which are important in biological and medicinal research .
- Methods of Application: The Fmoc-amino acid is attached to a solid support, and the peptide chain is assembled by successive cycles of deprotection and coupling .
- Results or Outcomes: The study provides a comprehensive overview of the mechanisms involved in Fmoc solid phase peptide synthesis .
6. Active Pharmaceutical Intermediate
- Application Summary: Fmoc-®-3-Amino-5-hexynoic acid is used as an active pharmaceutical intermediate . It plays a crucial role in the production of various pharmaceutical products .
- Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical product being produced .
- Results or Outcomes: The use of Fmoc-®-3-Amino-5-hexynoic acid as an active pharmaceutical intermediate contributes to the effectiveness of the final pharmaceutical product .
安全和危害
未来方向
Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach .
属性
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHPEVGGGAQSCG-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426577 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(R)-3-Amino-5-hexynoic acid | |
CAS RN |
332064-94-5 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



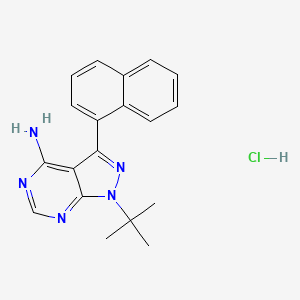
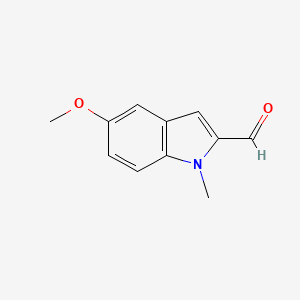
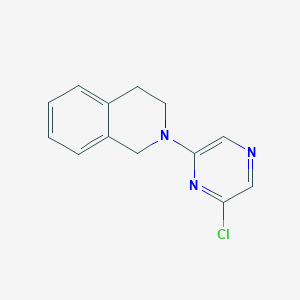
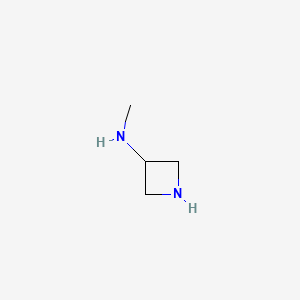
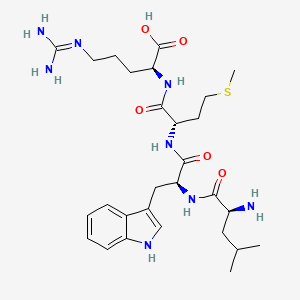
![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)
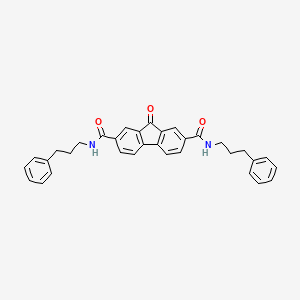
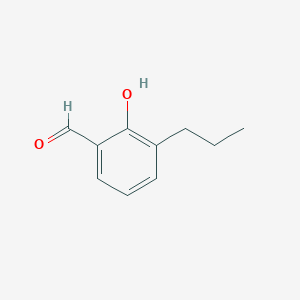
![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)
